

# An In-depth Technical Guide to 2,5-Dihydroxypyridine (CAS 5154-01-8)

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## Compound of Interest

Compound Name: 2,5-Dihydroxypyridine

Cat. No.: B106003

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,5-Dihydroxypyridine** (CAS 5154-01-8), also known as 5-hydroxy-2-pyridone or 2,5-pyridinediol, is a pivotal heterocyclic compound with significant applications in pharmaceutical synthesis and bioremediation research.<sup>[1][2]</sup> Its unique structure, featuring a pyridine ring with hydroxyl groups at the 2 and 5 positions, imparts valuable reactivity as a chemical building block.<sup>[1]</sup> This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, biological significance, and key experimental protocols, serving as a critical resource for professionals in drug discovery and development.

## Physicochemical Properties

Understanding the fundamental physicochemical properties of **2,5-dihydroxypyridine** is essential for its application in synthesis and biological studies. The compound is typically an off-white to gray solid.<sup>[3]</sup> A summary of its key quantitative data is presented below.

Property	Value	Reference
CAS Number	5154-01-8	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	111.10 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	240-260°C (decomposes)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	333.8 ± 42.0°C at 760 mmHg	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Density	1.379 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[4]</a>
pKa	8.51 ± 0.10 (Predicted)	<a href="#">[1]</a> <a href="#">[3]</a>
InChI Key	CHGPEDOMXOLANF-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis Methodologies

The synthesis of **2,5-dihydroxypyridine** can be achieved through both chemical and biological routes, with enzymatic methods offering high efficiency and regioselectivity.

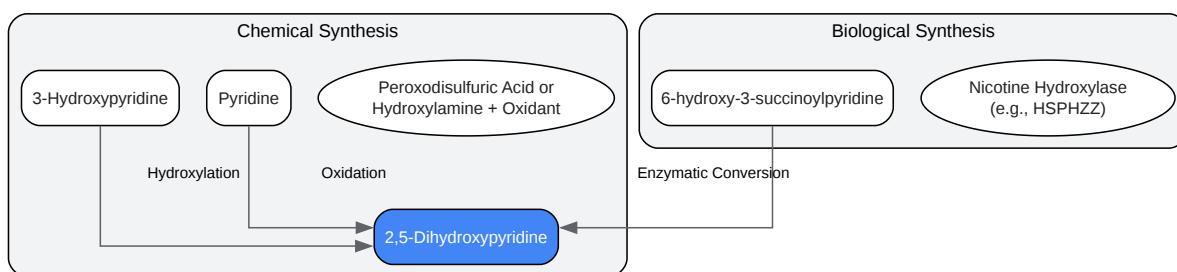
### Chemical Synthesis

Chemical synthesis approaches often involve the hydroxylation of a pyridine precursor. One documented method involves reacting 3-hydroxypyridine with peroxodisulfuric acid in the presence of sulfuric acid.[\[6\]](#) However, achieving position-specific hydroxylation can be challenging with conventional chemical methods.[\[6\]](#) Another common laboratory-scale synthesis involves the reaction of pyridine with hydroxylamine, followed by oxidation with an agent like potassium permanganate or chromic acid.[\[2\]](#)

### Enzymatic and Biological Synthesis

Microbial and enzymatic syntheses represent highly efficient and specific methods for producing **2,5-dihydroxypyridine**. It is a known intermediate in the microbial degradation of nicotine and related compounds.[\[1\]](#)[\[7\]](#)

- From 3-Hydroxypyridine: Certain microorganisms isolated from soil can accumulate **2,5-dihydroxypyridine** when cultured in a medium containing 3-hydroxypyridine.[6][8]
- From 6-hydroxy-3-succinylpyridine (HSP): A highly efficient method utilizes nicotine hydroxylase from *Pseudomonas* sp. ZZ-5 (HSPHZZ) to convert HSP into **2,5-dihydroxypyridine**.[1][7] This enzymatic approach has been optimized using immobilized enzymes to improve stability and reusability.[7]



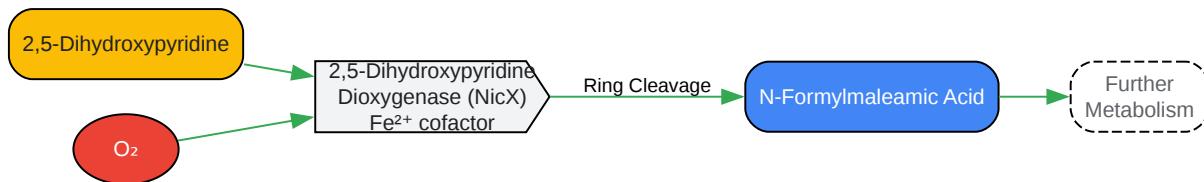
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Caption: Generalized synthesis pathways for **2,5-dihydroxypyridine**.

## Biological Activity and Mechanism of Action

**2,5-Dihydroxypyridine** is a central metabolic intermediate in the catabolism of many pyridine derivatives, including nicotinate and nicotine.[1][7][9] Its primary biological role is as a substrate for the enzyme **2,5-dihydroxypyridine** dioxygenase (NicX), a non-heme iron oxygenase.[1][10]

This enzyme catalyzes the oxidative ring-opening of **2,5-dihydroxypyridine** to produce N-formylmaleamic acid (NFM).[1][9][10] The reaction is initiated by the attack of an Fe(III)-superoxide species on the substrate, involving a proton-coupled electron transfer (PCET) process.[1][10] This degradation pathway is a critical step in the microbial bioremediation of environments contaminated with pyridine-based compounds.[1][2]

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Caption: Metabolic degradation of **2,5-dihydroxypyridine** via NicX.

## Applications in Research and Drug Development

The unique structure of **2,5-dihydroxypyridine** makes it a valuable molecule for various applications:

- Pharmaceutical Intermediate: As a heterocyclic building block with two reactive hydroxyl groups, it serves as a precursor in the synthesis of more complex pharmaceutical molecules. [1] Pyridine and pyridone scaffolds are prevalent in FDA-approved drugs, highlighting their importance in drug design.[11][12]
- Bioremediation Research: It is a key metabolite in the degradation of nicotine and other pyridine derivatives.[7] Studying its formation and degradation helps in developing microbial strategies for cleaning up tobacco waste and other environmental pollutants.[2]
- Enzymology and Mechanistic Studies: The compound is a model substrate for investigating enzymatic reactions, particularly those involving non-heme iron dioxygenases like NicX.[1] It is used to elucidate complex biochemical mechanisms such as proton-coupled electron transfer (PCET) in biological systems.[1][10]

## Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are methodologies for key experiments involving **2,5-dihydroxypyridine**.

### Protocol: Enzymatic Synthesis using Immobilized HSPHZZ

This protocol is adapted from the highly efficient synthesis of 2,5-DHP from 6-hydroxy-3-succinylpyridine (HSP) using an immobilized nicotine hydroxylase.[7]

### 1. Enzyme Immobilization:

- Prepare a solution of purified nicotine hydroxylase from *Pseudomonas* sp. ZZ-5 (HSPHZZ).
- Add Immobead 150 carrier to the enzyme solution.
- Incubate the mixture with gentle shaking to allow for covalent binding of the enzyme to the support.
- Wash the immobilized enzyme (ImmHSPHZZ) with buffer to remove any unbound protein.

### 2. Enzymatic Reaction:

- Prepare a reaction mixture in a suitable buffer (e.g., 20 mM Tris-HCl, pH 9.0).[7]
- Add the substrate, 6-hydroxy-3-succinylpyridine (HSP), to the desired concentration (e.g., 0.75 mM).[7]
- Initiate the reaction by adding the immobilized enzyme (e.g., 30 mg/mL).[7]
- Incubate the reaction at the optimal temperature (e.g., 35°C) with agitation for a set time (e.g., 30-40 minutes).[7]

### 3. Product Analysis:

- Terminate the reaction by removing the immobilized enzyme (which can be recycled).
- Analyze the supernatant for the presence and quantity of **2,5-dihydroxypyridine** using High-Performance Liquid Chromatography (HPLC).
- Calculate the conversion rate based on the initial substrate concentration and final product concentration. Under optimal conditions, conversion rates of over 85% have been reported. [7]

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```
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pH 9.0)"]; analysis [label="3. Product Analysis\n(HPLC)"]; end  
[label="End: Quantified 2,5-DHP\n& Recyclable Enzyme", shape=ellipse,  
style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
```

```
start -> immobilize; immobilize -> reaction; reaction -> analysis;  
analysis -> end; }
```

Caption: Workflow for enzymatic synthesis of **2,5-dihydroxypyridine**.

## Protocol: Characterization of 2,5-Dihydroxypyridine Dioxygenase (NicX) Activity

This protocol outlines the steps to characterize the activity of the enzyme responsible for degrading **2,5-dihydroxypyridine**.

### 1. Enzyme Preparation:

- Obtain cell extract from a microorganism known to express NicX, such as *Pseudomonas putida* KT2440 or a recombinant *E. coli* strain.[10][13]
- Purify the NicX enzyme from the cell extract using standard chromatography techniques if necessary.

### 2. Activity Assay:

- Prepare an assay buffer (e.g., pH 7.0) containing the purified enzyme or cell extract.[8]
- Add the substrate, **2,5-dihydroxypyridine**, to the buffer.
- Initiate the reaction by adding the required cofactor,  $\text{Fe}^{2+}$ .[8]
- Monitor the reaction by observing the decrease in absorbance at 320 nm, which corresponds to the cleavage of the **2,5-dihydroxypyridine** ring.[8]
- Alternatively, monitor the formation of the product, N-formylmaleamic acid, using HPLC.

### 3. Determination of Optimal Conditions:

- Perform the activity assay across a range of temperatures (e.g., 20-40°C) and pH values (e.g., 6.0-9.0) to determine the optimal conditions for enzyme activity.[8]
- Vary the concentration of the  $\text{Fe}^{2+}$  cofactor to find the saturating concentration.[8]

## Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and quality control. While detailed peak assignments are beyond the scope of this guide, the availability of various spectral data is

noted.

Spectrum Type	Availability	Reference
<sup>1</sup> H NMR	Data available	<a href="#">[14]</a>
<sup>13</sup> C NMR	Data available	<a href="#">[14]</a>
IR	Data available	<a href="#">[14]</a>
Mass Spec (MS)	Data available	<a href="#">[14]</a>

Note: Researchers should consult the referenced databases for detailed spectra and peak information.

## Safety and Handling

**2,5-Dihydroxypyridine** is classified as harmful if swallowed and causes skin and serious eye irritation.[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It should be stored in an inert atmosphere at room temperature.[\[3\]](#)

## Conclusion

**2,5-Dihydroxypyridine** is a versatile heterocyclic compound with a well-established role in microbial metabolism and a growing importance as a building block in pharmaceutical chemistry. Its efficient synthesis, particularly through enzymatic methods, and its central role in key biological pathways make it a subject of ongoing interest. This guide provides a foundational resource for scientists and researchers, summarizing the critical technical data and methodologies required to effectively work with and innovate using this valuable molecule.

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